9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester

Description

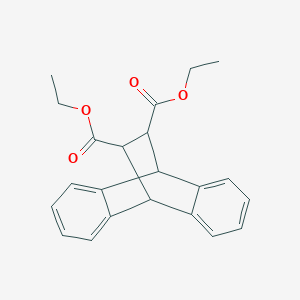

9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester (hereafter referred to by its full systematic name) is a bicyclic aromatic compound characterized by a rigid "roof-shaped" ethanoanthracene backbone. This structure features a fused bicyclic system with two ethyl ester groups at positions 11 and 12. The compound is synthesized via Diels-Alder reactions, typically involving anthracene derivatives and dienophiles such as maleic anhydride or acetylenedicarboxylates, followed by esterification . Its rigid geometry and functional groups make it a candidate for host-guest chemistry, particularly in selective separation of aromatic isomers .

Properties

IUPAC Name |

diethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-3-25-21(23)19-17-13-9-5-7-11-15(13)18(20(19)22(24)26-4-2)16-12-8-6-10-14(16)17/h5-12,17-20H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAFCEQAGCSSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10918485 | |

| Record name | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93368-53-7, 83742-19-2 | |

| Record name | 9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093368537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The Diels-Alder cycloaddition between anthracene (diene) and fumaric acid diethyl ester (dienophile) is catalyzed by anhydrous aluminum chloride (AlCl₃) in cyclohexane under reflux. The reaction proceeds via a concerted [4+2] mechanism, forming the bicyclic ethanoanthracene framework with trans-configuration at the 11,12-positions. Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Molar ratio (diene:dienophile) | 1:1 |

| Catalyst loading | 100 mmol AlCl₃ per 100 mmol reactants |

| Solvent | Anhydrous cyclohexane (500 mL scale) |

| Temperature | Reflux (~81°C) |

| Reaction time | 4 hours |

The exclusion of moisture is critical, as AlCl₃ hydrolyzes to HCl, compromising catalytic activity.

Work-Up and Purification

Post-reaction, the mixture is cooled to room temperature, and sodium carbonate decahydrate (150 mmol) is added to neutralize excess AlCl₃. Subsequent steps include:

-

Filtration : Removal of inorganic salts via vacuum filtration.

-

Solvent evaporation : Cyclohexane is stripped using a rotary evaporator.

-

Recrystallization : The crude product is recrystallized from ethanol/water (3:1), yielding white crystals with a melting point of 215–217°C.

Industrial-Scale Production

Process Optimization

Scalable synthesis requires adjustments to classical methods:

| Factor | Optimization Strategy |

|---|---|

| Catalyst recycling | AlCl₃ recovery via aqueous extraction |

| Solvent volume | Reduced cyclohexane (300 mL per 100 mmol) |

| Batch size | 1 kg anthracene per reactor cycle |

| Purity control | GC-MS monitoring of dienophile conversion |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

δ 1.23 (t, J = 7.2 Hz, 6H): Ethyl CH₃ groups.

-

δ 4.75 (m, 2H): Bridgehead protons (C9, C10).

-

δ 7.09–7.38 (m, 8H): Aromatic protons.

-

δ 172.3 ppm: Ester carbonyl carbons.

-

δ 46.7 ppm: Bridgehead carbons (C9, C10).

Infrared Spectroscopy (IR)

-

1739 cm⁻¹: C=O stretching (ester).

-

3074 cm⁻¹: Aromatic C-H stretching.

Side Reactions and Impurity Profile

Common Byproducts

Chemical Reactions Analysis

Types of Reactions

9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding anhydrides or other oxygenated derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Lewis acids for facilitating substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

Polymer Engineering

One of the primary applications of 9,10-ethanoanthracene derivatives is in the synthesis of high-performance polymers. A notable study demonstrated the synthesis of chiral diacid monomers containing L-phenylalanine and 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximido units. These monomers were utilized in the preparation of optically active polyamides through direct polycondensation with various aromatic diamines under microwave dielectric heating conditions. The resulting polyamides exhibited high thermal stability and solubility in organic solvents, making them suitable for advanced applications in coatings and aerospace materials .

Host-Guest Chemistry

The compound has been extensively studied for its host-guest chemistry properties. Research comparing the host behavior of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid with various guest molecules (such as xylene and ethylbenzene) revealed significant selectivity in complex formation. For instance, the compound demonstrated enhanced selectivity for para-xylene when recrystallized from equimolar mixtures of ortho-xylene and para-xylene . This selectivity is attributed to specific interactions between the host compound and guest molecules, which offers potential applications in separation technologies and sensor development.

Organic Synthesis

In organic synthesis, derivatives of 9,10-ethanoanthracene have been employed as intermediates for the preparation of more complex organic molecules. For example, a study highlighted the use of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid as a precursor for synthesizing various functionalized compounds through carbon-carbon bond formation reactions . This versatility underscores its significance in developing new synthetic pathways in organic chemistry.

Fluorescent Materials

The diethyl ester form of 9,10-ethanoanthracene derivatives has also been explored for its fluorescent properties. Research indicates that these compounds can be incorporated into polymer matrices to create materials with enhanced optical properties suitable for applications in light-emitting devices and sensors . The incorporation of such compounds can lead to improved performance characteristics such as brightness and stability under operational conditions.

Case Study 1: Polyamide Synthesis

A series of novel optically active polyamides were synthesized using L-phenylalanine-derived monomers containing 9,10-dihydro-9,10-ethanoanthracene units. The polyamides exhibited thermal stability with decomposition temperatures exceeding 400 °C and showed promise for high-temperature applications in electronics and aerospace industries .

Case Study 2: Host Selectivity

An investigation into the host selectivity of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid revealed that it could selectively encapsulate specific isomers from binary mixtures. The selectivity coefficients indicated strong preference patterns that could be exploited in industrial separation processes .

Mechanism of Action

The mechanism by which 9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

2.1.1. Carboxylic Acid vs. Ester Derivatives

- Trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED): The dicarboxylic acid form (DED) exhibits superior selectivity for para-dichlorobenzene (p-DCB) in mixed dichlorobenzene (DCB) systems, attributed to hydrogen bonding between the carboxylic acid groups and guest molecules . Selectivity Data:

| Host Compound | Guest Mixture | Selectivity | Reference |

|---|---|---|---|

| DED | o-DCB, m-DCB, p-DCB | 100% p-DCB | |

| Diethyl ester (target compound) | p-DCB (hypothesized) | Not reported | — |

- Dimethyl Ester (H1) :

2.1.2. Diethyl Ester vs. Dimethyl Ester

- Synthetic Yield: Dimethyl esters are often synthesized in higher yields (e.g., 80–92% for derivatives in and ) compared to ethyl esters, where microwave-assisted methods (e.g., 70–85% yield for a monocarboxylic methyl ester in ) suggest scalability challenges for diethyl analogs.

Structural Analogs

2.2.1. 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic Anhydride

- Synthesis : Formed via [4+2] cycloaddition of anthracene and maleic anhydride .

- Applications: Used as an intermediate for synthesizing barrelenes (e.g., 1,8-dimethoxybarrelene in ) but lacks host-guest utility due to its non-polar cavity .

- Physical Properties: Property Anhydride () Diethyl Ester (Inferred) Melting Point 267–268°C Not reported Density 1.391 g/cm³ ~1.2–1.3 g/cm³ (estimated)

2.2.2. Chiral Diol Derivatives

- Trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol (H2): This derivative, with hydroxyl groups, demonstrates complementary selectivity for chlorinated guests (e.g., p-chloroanisole) via π-π interactions and hydrogen bonding . Thermal Stability: Decomposes above 250°C, similar to the diethyl ester’s predicted stability .

Host-Guest Performance in Industrial Separations

- Xylene/Ethylbenzene Separation: DED and its dimethyl ester (H1) are ineffective for separating ethylbenzene from xylenes due to overlapping guest sizes .

Biological Activity

9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester (commonly referred to as diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate) is a compound of interest in organic chemistry and materials science due to its unique structural features and potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its interactions with biological systems and potential applications.

- Molecular Formula : C21H24O4

- Molecular Weight : 356.42 g/mol

- CAS Number : 111030-73-0

Biological Activity Overview

Research indicates that compounds similar to diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate exhibit various biological activities. These include:

- Antioxidant properties : Compounds with similar structures have been shown to scavenge free radicals effectively.

- Host behavior : The compound has demonstrated selective host behavior in complexing with various small molecules, which can be crucial for drug delivery systems.

Selectivity in Host Behavior

A significant study investigated the host behavior of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid in the presence of pyridine and its derivatives. The results showed that this compound selectively enclathrated certain guest molecules over others:

- Selectivity Coefficients :

- For 2-methylpyridine (2MP) and pyridine (PYR): K = 8.3

- For 3-methylpyridine (3MP) and pyridine (PYR): K = 7.1

This selectivity suggests potential applications in molecular recognition and separation technologies .

Case Studies

-

Complexation Studies :

A study compared the host behavior of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid with its dimethyl ester in the presence of xylene and ethylbenzene. The trans compound exhibited significant selectivity for para-xylene (p-Xy), with selectivities reaching up to 96.6% in certain equimolar mixtures . -

Thermal Stability and Polymer Applications :

Research has shown that incorporating diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives into polyamide matrices enhances thermal stability and mechanical properties. These polymers are categorized as high-performance materials due to their superior characteristics .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic methodologies are recommended for preparing 9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester?

Methodological Answer:

The synthesis typically involves two key steps:

Formation of the ethanoanthracene backbone : Start with anthracene derivatives (e.g., 9,10-dibromoanthracene) and employ lithiation or coupling reactions to introduce the ethano bridge. For example, n-butyllithium can generate a dilithium intermediate, enabling the formation of strained ethano-bridged structures .

Esterification of the dicarboxylic acid : React the dihydroxy or dicarboxylic acid precursor with ethanol under acidic conditions (Fischer esterification) or use ethyl halides with a base (e.g., K₂CO₃) in anhydrous solvents like DMF. Ensure inert atmospheres to prevent oxidation of the dihydroanthracene core .

Critical Note : Monitor reaction progress via TLC or HPLC, as over-esterification or side reactions (e.g., ring-opening) may occur.

Advanced: How can researchers optimize reaction conditions to suppress by-products during esterification?

Methodological Answer:

By-product formation often stems from:

- Competing oxidation : The dihydroanthracene core is oxidation-prone. Use degassed solvents and inert atmospheres (N₂/Ar) to stabilize the intermediate .

- Incomplete esterification : Employ excess ethylating agents (e.g., ethyl iodide) and catalytic agents like DMAP to enhance reactivity.

- Thermal decomposition : Control temperature (60–80°C) and avoid prolonged heating.

Validation : Characterize intermediates using IR spectroscopy (to confirm ester C=O stretches at ~1740 cm⁻¹) and ¹H NMR (to verify ethyl group signals at δ 1.2–1.4 ppm) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Advanced: How to resolve discrepancies between experimental crystallographic data and computational models?

Methodological Answer:

Discrepancies often arise from:

- Crystal packing effects : X-ray crystallography may show distorted geometries due to intermolecular forces. Compare with DFT-optimized gas-phase structures .

- Dynamic effects : NMR solution-state data may differ from solid-state structures. Use variable-temperature NMR to assess conformational flexibility .

Case Study : For anthracene-based complexes, lattice solvent interactions can compress bond angles by 2–5°. Apply Hirshfeld surface analysis to quantify packing influences .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Coordination chemistry : The dicarboxylate moiety binds transition metals (e.g., Cu²⁺, Fe³⁺) to form luminescent or magnetic complexes. Design ligands by modifying ester groups to tune steric/electronic properties .

- Metal-organic frameworks (MOFs) : Use as a linker for porous materials. The rigid anthracene backbone enhances thermal stability, while ester groups allow post-synthetic modification .

Advanced: How to design experiments probing the compound’s photophysical properties?

Methodological Answer:

UV-Vis/fluorescence spectroscopy : Measure absorbance (λmax ~350–400 nm for anthracene derivatives) and emission spectra. Quenching studies with nitroaromatics can assess sensing potential .

Time-resolved spectroscopy : Use femtosecond lasers to study excited-state dynamics. Anthracene derivatives often exhibit π-π* transitions with lifetimes in the nanosecond range.

Theoretical modeling : Compare experimental spectra with TD-DFT calculations to assign electronic transitions. Adjust substituents (e.g., electron-withdrawing esters) to redshift absorption .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- First aid : If inhaled, move to fresh air and seek medical attention. For skin contact, wash with soap and water for 15 minutes .

- Waste disposal : Collect in sealed containers labeled "halogen-free organic waste" and incinerate at >1000°C .

Advanced: How to address contradictions in reported reactivity of the dihydroanthracene core?

Methodological Answer:

Contradictions may stem from:

- Solvent polarity : Polar solvents stabilize charge-separated intermediates, accelerating oxidation. Test reactivity in DMSO vs. toluene .

- Catalytic effects : Trace metals (e.g., Fe³⁺) in reagents can catalyze decomposition. Use ultrapure solvents and chelating agents (e.g., EDTA) .

Validation : Conduct control experiments with rigorously purified starting materials and monitor reactions via in situ Raman spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.